molecular formula C22H18N6O4 B2861700 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 1207045-03-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No. B2861700
CAS RN: 1207045-03-1
M. Wt: 430.424
InChI Key: PUGCRHYOTCEJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N6O4 and its molecular weight is 430.424. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry and Heterocyclic Synthesis

  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines with imidate structures. These compounds, including their silylated derivatives, demonstrate interesting properties such as equilibrium between 5-membered and 7-membered cyclic structures, hydrolysis to form silanols, and reactivity with alcohols. This research provides insights into the structural and reactive properties of benzoxazole derivatives and their potential applications in the synthesis of complex organometallic compounds (Lazareva et al., 2017), (Nikonov et al., 2016).

Antimicrobial and Antitumor Research

  • New coumarin derivatives, including those structurally related to the target compound, have been synthesized and evaluated for their antioxidant activities. These compounds were found to exhibit significant antioxidant properties, which might contribute to their potential antimicrobial and antitumor applications. The research suggests that the incorporation of benzoxazole and related moieties into coumarin frameworks can enhance biological activities, offering a promising avenue for the development of new therapeutic agents (Kadhum et al., 2011).

Pharmaceutical Chemistry

  • Research into the synthesis and evaluation of novel thiazolidinone derivatives, which share structural similarities with the target compound, has shown that these compounds possess promising anti-inflammatory properties. This highlights the potential of benzoxazole-containing compounds in the development of new anti-inflammatory agents, underscoring the relevance of such structures in pharmaceutical chemistry research (Nikalje et al., 2015).

Radioligand Development

  • The compound MRE 2029-F20, which contains structural elements similar to the target compound, has been identified as a selective antagonist ligand for A2B adenosine receptors. Its development as a radioligand provides a useful tool for the pharmacological characterization of A2B adenosine receptor subtypes, showcasing the potential application of benzoxazole derivatives in receptor studies and drug development (Baraldi et al., 2004).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c1-26-19-18(21(30)27(2)22(26)31)28(12-23-19)11-17(29)24-14-7-5-6-13(10-14)20-25-15-8-3-4-9-16(15)32-20/h3-10,12H,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGCRHYOTCEJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.